

# Spectroscopic Analysis of 2-Bromo-9-fluorenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-9-fluorenone

Cat. No.: B123733

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-9-fluorenone**, a key intermediate in the synthesis of pharmaceutical and organic luminescent materials.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

## Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and characterization of **2-Bromo-9-fluorenone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4][5]

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Solvent
7.30 - 7.80 (m, 7H)	CDCl <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Solvent
121.2, 124.8, 128.9, 130.8, 131.3, 134.9, 135.8, 143.5, 144.2, 192.5	DMSO-d <sub>6</sub>

Note: Specific peak assignments for <sup>1</sup>H and <sup>13</sup>C NMR can be performed using 2D NMR techniques such as COSY and HSQC.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)[\[7\]](#)

Wavenumber (cm <sup>-1</sup> )	Description
~1715	C=O (Ketone) stretching
~1600, ~1450	C=C (Aromatic) stretching
~750	C-H (Aromatic) bending
~660	C-Br stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[8\]](#)[\[9\]](#)[\[10\]](#)

m/z	Relative Intensity	Description
258/260	~1:1	[M] <sup>+</sup> , Molecular ion peak (presence of Br isotopes)
230/232	Variable	[M-CO] <sup>+</sup>
151	Variable	[M-Br-CO] <sup>+</sup>

Note: The characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) is a key feature in the mass spectrum of **2-Bromo-9-fluorenone**.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **2-Bromo-9-fluorenone** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).[\[3\]](#)
- Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[3\]](#)
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[\[3\]](#)

Data Acquisition:

A standard 1D proton NMR experiment is typically run first.[\[4\]](#) For <sup>13</sup>C NMR, a proton-decoupled experiment is common to simplify the spectrum. Further structural elucidation can be achieved using 2D NMR experiments like COSY, HSQC, and HMBC.

### Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

This is a common and simple method for solid samples.[\[6\]](#)

- Place a small, clean amount of the solid **2-Bromo-9-fluorenone** directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Alternative Method (Thin Solid Film):

- Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[\[11\]](#)
- Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[11\]](#)

Data Acquisition:

The IR spectrum is obtained by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed.[\[7\]](#)

## Mass Spectrometry

Sample Preparation:

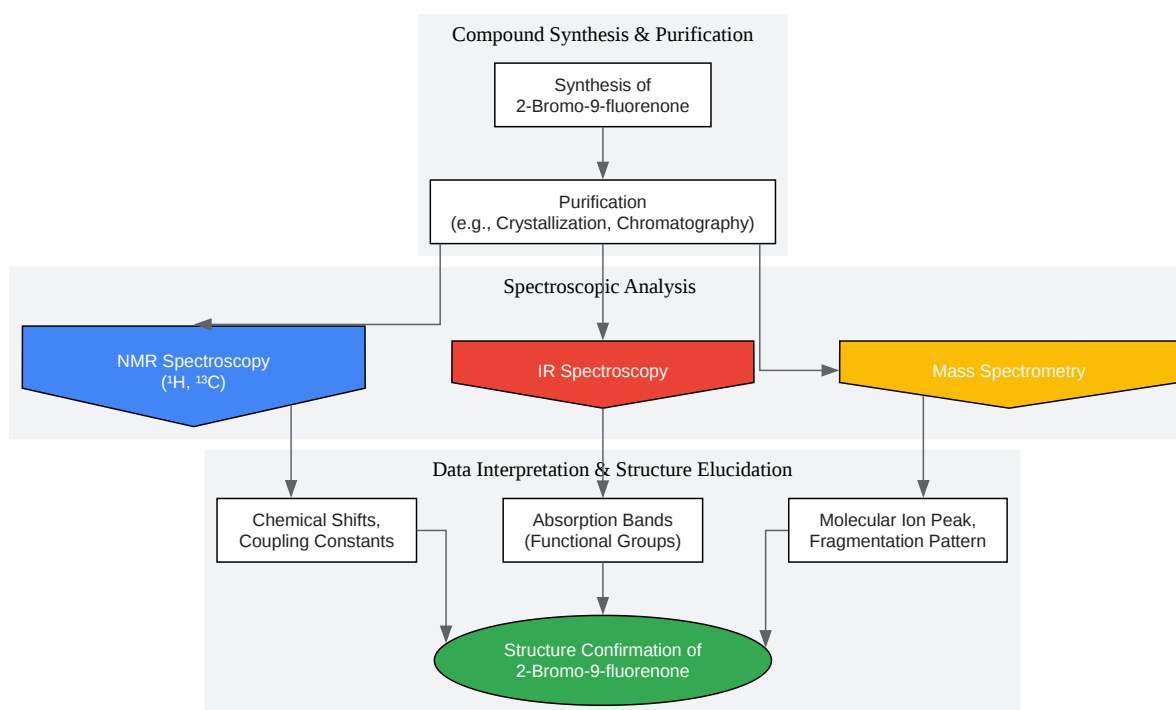
- Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[12\]](#)
- Further dilute an aliquot of this solution to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range, depending on the sensitivity of the instrument.[\[12\]](#)
- If any precipitate is present, the solution must be filtered before analysis.[\[12\]](#)

Data Acquisition:

The sample is introduced into the mass spectrometer, where it is ionized.[\[13\]](#) Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[\[8\]](#)[\[9\]](#) The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[\[10\]](#)

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-9-fluorenone**.



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A generalized workflow for the spectroscopic analysis of an organic compound.

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